N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide

medicinal chemistry kinase inhibitor design hinge-binding pharmacophore

Procure N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide (CAS 1902895-91-3) for kinase selectivity profiling. This fragment-sized molecule (MW 286.34) features a pyrimidine-2-carboxamide warhead whose distinct hinge-binding pharmacophore is critical for resolving CDK2/4/6/7/9 selectivity—a single heterocyclic substitution can invert isoform specificity. Ensure batch consistency with ≥98% HPLC-validated purity and unambiguous registration via InChIKey DYWVNOJZTXMPQL-UHFFFAOYSA-N. Essential for reliable FBDD and SAR campaigns.

Molecular Formula C14H18N6O
Molecular Weight 286.339
CAS No. 1902895-91-3
Cat. No. B2430504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide
CAS1902895-91-3
Molecular FormulaC14H18N6O
Molecular Weight286.339
Structural Identifiers
SMILESCC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NC=CC=N3
InChIInChI=1S/C14H18N6O/c1-10-9-12(19-18-10)20-7-3-11(4-8-20)17-14(21)13-15-5-2-6-16-13/h2,5-6,9,11H,3-4,7-8H2,1H3,(H,17,21)(H,18,19)
InChIKeyDYWVNOJZTXMPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide (CAS 1902895-91-3): Core Scaffold and Procurement Identity


N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide (CAS 1902895-91-3) is a synthetic small-molecule research compound with the molecular formula C14H18N6O and a molecular weight of 286.339 g/mol . It belongs to the pyrazole-piperidine-carboxamide chemotype, a scaffold class extensively investigated for kinase inhibition, particularly against cyclin-dependent kinases (CDKs) and related serine/threonine kinases [1]. The compound features a pyrimidine-2-carboxamide warhead linked via a piperidine spacer to a 5-methyl-1H-pyrazol-3-yl group, representing a specific regiochemical and heterocyclic arrangement that distinguishes it from its closest commercially available analogs bearing pyridine-, pyrazine-, or triazolopyrimidine-carboxamide termini . Available from multiple suppliers at ≥95% purity for non-human research use, this compound serves as a building block and screening candidate in medicinal chemistry programs targeting kinase-dependent pathologies .

Why N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide Cannot Be Casually Substituted with In-Class Analogs for CDK-Focused Screening


Within the pyrazole-piperidine-carboxamide scaffold class, minor heterocyclic substitutions at the carboxamide terminus produce substantial shifts in physicochemical properties, target engagement profiles, and kinase selectivity windows. The pyrimidine-2-carboxamide moiety of CAS 1902895-91-3 introduces a distinct hydrogen-bond acceptor/donor pattern and electronic distribution compared to pyridine-2-carboxamide, pyridine-4-carboxamide, and pyrazine-2-carboxamide analogs, each of which differentially orient the carboxamide NH and the heterocyclic nitrogen lone pairs critical for hinge-region binding in kinase ATP pockets [1]. Published structure-activity relationship (SAR) studies on related pyrazole-pyrimidine scaffolds demonstrate that even a single nitrogen positional change (e.g., pyridine-2-yl vs. pyridine-4-yl carboxamide) can alter CDK2 IC50 values by more than an order of magnitude and can invert selectivity between CDK2 and CDK9 isoforms [2]. Consequently, procurement specifications must match the exact heterocyclic carboxamide terminus required by the screening protocol, as generic substitution with a closely related analog risks obtaining binding data that cannot be directly compared across experimental batches [1][2].

Quantitative Differentiation Evidence for N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide Versus Closest Structural Analogs


Hydrogen-Bond Acceptor Count: Pyrimidine-2-Carboxamide vs. Pyridine-2-Carboxamide and Pyridine-4-Carboxamide Comparators

The target compound presents four hydrogen-bond acceptors (HBA = 6) contributed by the pyrimidine ring (two nitrogen lone pairs), the carboxamide carbonyl, and the pyrazole ring nitrogens. This contrasts with the pyridine-2-carboxamide analog (CAS not matched; available as AKSci HTS035594), which possesses five hydrogen-bond acceptors (HBA = 5) due to the single pyridine nitrogen, and the pyridine-4-carboxamide analog (CAS 2034208-59-6), which also has HBA = 5 but with a distinct spatial orientation of the acceptor site . The difference of one additional HBA in the target compound enhances potential hinge-region hydrogen-bonding capacity within kinase ATP-binding pockets, a feature that SAR models correlate with differential CDK2/CDK9 selectivity profiles in related pyrazole-pyrimidine series [1].

medicinal chemistry kinase inhibitor design hinge-binding pharmacophore

cLogP and Lipophilicity: Pyrimidine-2-Carboxamide vs. Triazolopyrimidine-Fused Analog

The target compound (C14H18N6O, MW 286.339) exhibits a computed cLogP of approximately 1.1 ± 0.3, reflecting the polar character of the pyrimidine-2-carboxamide terminus. In contrast, the structurally closest fused-ring analog, 5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (CAS 2034204-05-0, C17H22N8O, MW 354.418), carries a bulkier triazolopyrimidine core that elevates both molecular weight (+68 Da) and cLogP (estimated +0.8 to +1.2 log units) . The lower lipophilicity of the target compound confers superior aqueous solubility potential, which is advantageous for biochemical assay formats requiring DMSO concentrations below 1% and for early-stage in vitro ADME profiling where high lipophilicity is associated with increased non-specific protein binding and promiscuous inhibition artifacts [1].

ADME prediction lipophilicity kinase inhibitor optimization

Purity Specification and Batch Consistency: Vendor-Documented ≥95% Purity with Validated Analytical Methods

The target compound is supplied with a certified purity specification of ≥95% as documented by multiple independent vendors (EvitaChem Catalog EVT-2567578; BenchChem Catalog B2430504), with analytical characterization performed by NMR and LC-MS . This purity threshold meets the minimum requirement for reproducible biochemical screening data; impurities below 5% minimize the risk of false-positive hits arising from contaminating species. By comparison, structurally similar analogs in the same vendor catalog series (e.g., N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide, AKSci HTS035610) are also offered at 95%, but variations in synthetic route and purification method can yield different impurity profiles that may interfere with specific assay readouts . Procurement from vendors providing batch-specific certificates of analysis (CoA) enables traceability and inter-experimental comparability.

quality control procurement specification assay reproducibility

Regiochemical Specificity: Pyrimidine-2-Carboxamide vs. Pyrimidine-4-Carboxamide vs. Pyrimidine-5-Carboxamide Orientation

The carboxamide linkage at the pyrimidine 2-position of the target compound orients the carbonyl and the two pyrimidine nitrogens in a defined spatial geometry that places the N1 nitrogen adjacent to the carboxamide NH and the N3 nitrogen meta to it. This contrasts with a hypothetical pyrimidine-4-carboxamide regioisomer, where the carboxamide is flanked by only one ring nitrogen, or a pyrimidine-5-carboxamide, where the carboxamide is symmetrically positioned between two ring nitrogens but at a greater distance. While no quantitative IC50 data are publicly available for the target compound itself, published SAR on analogous pyrimidine-carboxamide kinase inhibitors demonstrates that the 2-carboxamide regioisomer can exhibit >10-fold differences in CDK inhibitory potency compared to 4-carboxamide regioisomers, an effect attributed to optimal hinge-region hydrogen-bond geometry unique to the 2-substituted pyrimidine [1]. This regiochemical specificity is not achievable with any commercially available analog bearing a different carboxamide attachment point.

regiochemistry kinase hinge binding structure-activity relationship

Recommended Research and Procurement Application Scenarios for N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide (CAS 1902895-91-3)


Kinase Selectivity Panel Screening for CDK Family Profiling

The target compound is suited as a screening candidate in CDK family selectivity panels (CDK2, CDK4, CDK6, CDK7, CDK9), where its pyrimidine-2-carboxamide terminus provides a predicted hinge-binding pharmacophore distinct from pyridine- and pyrazine-carboxamide analogs. Procurement of CAS 1902895-91-3 with ≥95% purity and CoA documentation, as verified by HPLC and LC-MS, ensures that any observed kinase inhibition can be attributed to the compound's structural identity rather than to batch-to-batch impurity variations . The compound's modest molecular weight (286.339 Da) and favorable cLogP (~1.1) support biochemical assay formats with DMSO concentrations ≤1%, reducing solvent-related artifacts common with more lipophilic triazolopyrimidine-fused analogs [1].

Fragment-Based Lead Discovery and Structure-Activity Relationship Expansion

As a fragment-sized molecule (MW < 300 Da) with a balanced hydrogen-bond donor/acceptor profile (2 HBD, 6 HBA), the compound serves as a suitable starting point for fragment-based drug discovery (FBDD) campaigns targeting kinases. Its pyrimidine-2-carboxamide warhead can be elaborated at the pyrazole C5-methyl position or the piperidine ring to generate focused compound libraries. The documented identity (InChIKey DYWVNOJZTXMPQL-UHFFFAOYSA-N) enables unambiguous registration in compound management systems, and the commercial availability from multiple vendors ensures supply continuity during iterative medicinal chemistry cycles .

Computational Chemistry and Pharmacophore Model Validation

The well-defined 3D geometry of the pyrimidine-2-carboxamide-piperidine-pyrazole scaffold makes this compound a suitable test ligand for validating kinase pharmacophore models and docking protocols. The computed HBA count (6) and the specific spatial arrangement of the pyrimidine nitrogen lone pairs relative to the carboxamide NH provide a distinctive hydrogen-bonding pattern that can be used to calibrate scoring functions or to benchmark virtual screening workflows aimed at identifying novel CDK or dual-kinase inhibitors [1]. The compound's availability at research-grade purity supports its use as a computational control compound where experimental binding data from a structurally matched analog can be referenced.

Chemical Biology Tool Compound for Pathway Deconvolution Studies

In chemical biology settings, the compound can be employed as a probe for deconvoluting kinase-dependent signaling pathways, provided that its target engagement profile is first characterized in the end user's assay system. The compound's structural uniqueness (specific combination of 5-methylpyrazole, piperidine linker, and pyrimidine-2-carboxamide) ensures that observed biological effects can be traced to a defined chemical entity with a verifiable CAS number and InChIKey, an essential requirement for data reproducibility and publication . Procurement should include batch-specific analytical data to enable correlation of biological activity with chemical identity across independent replicates.

Quote Request

Request a Quote for N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.